Methoxyimine
Description
Methoxyimine refers to a chemical group characterized by an imine (R₁R₂C=NH) functional group substituted with a methoxy (-OCH₃) moiety. This structural motif is found in various pharmacological agents and organic compounds, where it influences molecular conformation, stability, and biological activity. For example, this compound is a critical component in antibiotics like ceftriaxone, where its oxygen atom participates in hydrogen bonding with amino acid residues in target proteins . Additionally, this compound derivatives exhibit unique tautomeric behaviors and conformational preferences due to the electron-withdrawing effects of the adjacent oxygen atom .
Properties
CAS No. |
28901-18-0 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
7-methoxy-11a-methyl-1,9b,10,11-tetrahydronaphtho[1,2-g]indole |
InChI |
InChI=1S/C18H19NO/c1-18-8-7-15-14-6-4-13(20-2)11-12(14)3-5-16(15)17(18)19-10-9-18/h3-6,10-11,15H,7-9H2,1-2H3 |
InChI Key |
TVSCFMXJYNZEER-UHFFFAOYSA-N |
SMILES |
CC12CCC3C4=C(C=CC3=C1N=CC2)C=C(C=C4)OC |
Canonical SMILES |
CC12CCC3C4=C(C=CC3=C1N=CC2)C=C(C=C4)OC |
Synonyms |
1,10,11,11a-tetrahydro-7-methoxy-11a-methyl-1H-naphth(1,2-g)indole methoxyimine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties
This compound vs. N-Methoxymethylamines
N-Methoxymethylamines (e.g., CH₃OCH₂NH₂) are flexible precursors in organic synthesis. Comparisons include:
- Conformational Effects : this compound derivatives exhibit rigid, tetrahedral conformations at nitrogen due to oxygen’s electron-withdrawing effect, destabilizing certain tautomers (e.g., anthracene-9,10-dione tautomers) . In contrast, N-methoxymethylamines adopt more flexible geometries .
- Synthetic Utility : N-Methoxymethylamines serve as intermediates for generating N-methyleneamine equivalents, while this compound groups are incorporated into stable pharmacophores like β-lactam antibiotics .
This compound vs. Methoxy-Phenyl Oxime
Methoxy-phenyl oxime contains an oxime (C=N-OH) group with a methoxy substituent. Differences include:
- Tautomerism : Oximes exist predominantly in the syn or anti configuration, while methoxyimines lack such isomerism due to the absence of a hydroxyl group .
- Applications : Methoxy-phenyl oximes are used in agrochemicals, whereas this compound-containing compounds (e.g., PRT382) are explored as kinase inhibitors with enhanced selectivity .
Stability and Tautomerism in this compound Derivatives
This compound substituents significantly influence tautomeric equilibria. For example:
- In 1,4-bis[methoxyamino]anthracene-9,10-diones, the this compound group destabilizes tautomers 1h and 3e by enforcing a tetrahedral nitrogen geometry, favoring reduced forms by 11.3 kcal/mol .
- Comparatively, non-methoxy-substituted imines (e.g., simple aryl imines) exhibit faster tautomerization and lower conformational rigidity .
Key Research Findings
Protein Binding : this compound in ceftriaxone forms stable hydrogen bonds with Lys-85 and Asp-200 in GSK3β, contributing to its prolonged activity compared to ceftriaxone’s dioxo-triazine analog .
Synthetic Challenges : this compound-containing strobilurin fungicides (e.g., triazoxystrobin derivatives) require precise stereochemical control during synthesis due to steric hindrance, favoring trans configurations .
Selectivity in Inhibitors : The this compound group in PRT382 differentiates it from other PRMT5 inhibitors (e.g., JNJ-64619178) by improving binding specificity, likely due to enhanced hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
